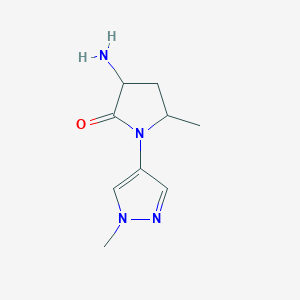

3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

3-amino-5-methyl-1-(1-methylpyrazol-4-yl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c1-6-3-8(10)9(14)13(6)7-4-11-12(2)5-7/h4-6,8H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPSKUALHJMUVSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(=O)N1C2=CN(N=C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354949-34-0 | |

| Record name | 3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation of the Pyrazole Intermediate: 3-Amino-5-Methylpyrazole

The pyrazole fragment, particularly 3-amino-5-methylpyrazole , is a key intermediate in the synthesis of the target compound. A patented process (US5616723A) describes an efficient and high-yield method for preparing 3-amino-5-methylpyrazole starting from readily available materials:

- Starting materials: Cyanoacetone or its alkali metal salt (e.g., sodium cyanoacetone) and hydrazine or hydrazinium salts.

- Reaction conditions: The alkali metal salt of cyanoacetone is reacted with hydrazine hydrate or hydrazinium monohydrochloride in a hydrophobic solvent such as toluene, typically at 10–60°C under atmospheric pressure.

- Process details: The reaction liberates water, which is removed continuously by distillation. After completion, alkali metal salts (e.g., sodium chloride) formed as byproducts are precipitated by adding low molecular weight alcohols (methanol or ethanol) and filtered off.

- Yield and purity: Yields range from 72% to 83% with product purity exceeding 95%.

- Workup: The filtrate containing 3-amino-5-methylpyrazole is concentrated by distillation, and the product can be isolated as a free base or converted to salts by acid addition.

| Parameter | Details |

|---|---|

| Starting materials | Sodium cyanoacetone, hydrazine hydrate |

| Solvent | Toluene or alcohols (methanol, ethanol) |

| Temperature range | 10–60 °C |

| Reaction time | Several hours (e.g., 4 hours at 35 °C) |

| Yield | 72–83% |

| Purity | >95% |

| Byproduct | Sodium chloride (filtered off) |

| Isolation method | Crystallization, filtration, distillation |

This method avoids unstable or hard-to-obtain starting materials and provides a relatively simple, scalable route to the pyrazole intermediate, which is crucial for subsequent steps in synthesizing the target compound.

Incorporation of the Pyrazole into the Pyrrolidin-2-one Framework

While direct literature on the exact preparation of 3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one is scarce, related synthetic strategies for pyrazole-substituted nitrogen heterocycles provide insight:

- General approach: The pyrazole intermediate (e.g., 3-amino-5-methylpyrazole) is functionalized at the 4-position with a methyl group (1-methyl substitution) and then coupled with a pyrrolidin-2-one derivative.

- Coupling methods: Typical coupling involves nucleophilic substitution or condensation reactions where the pyrazole nitrogen or carbon is linked to the pyrrolidinone ring nitrogen or carbonyl carbon.

- Protecting groups: Amino groups on pyrazole or pyrrolidinone may be protected (e.g., tert-butyloxycarbonyl) during intermediate steps to avoid side reactions.

- Catalysts and reagents: Condensation reagents such as Lawesson’s reagent, Belleau reagent, or other phosphorus-based reagents are employed in related pyrazole-piperazine syntheses, but these are toxic and less suitable for industrial scale. Alternative milder reagents and bases like triethylamine or pyridine are preferred for safer, scalable synthesis.

Advanced Synthetic Routes and Industrial Considerations

Patents and research on related pyrazole-containing heterocycles emphasize:

- Avoidance of toxic reagents: Newer methods avoid reagents like phosphorus oxychloride or tetraphosphorus decasulfide due to toxicity and low yields.

- Environmental and safety improvements: Use of fatty alcohol solvents (C12-C18), water-retaining agents (anhydrous sodium sulfate, copper sulfate), and mild organic bases improve reaction safety and reduce hazardous waste.

- Reaction optimization: Temperature control (40–60 °C), solvent choice (tetrahydrofuran, ethanol), and controlled pH adjustment are critical to maximize yield and purity.

- Hydrogenation steps: For certain pyrazole derivatives, catalytic hydrogenation with palladium on carbon under pressure is used to remove protecting groups or reduce intermediates, yielding the final product with high purity and yield (~80–90%).

Summary Table of Key Preparation Steps

| Step | Description | Conditions/Notes | Yield/Purity |

|---|---|---|---|

| Pyrazole intermediate synthesis | Reaction of sodium cyanoacetone with hydrazine hydrate in toluene | 10–60 °C, water removal by distillation | 72–83%, >95% purity |

| Alkali salt removal | Precipitation of sodium chloride by ethanol addition | Filtration of salt | Efficient separation |

| Pyrazole functionalization | Methylation at N-1 position of pyrazole | Methylating agents, controlled conditions | High selectivity |

| Coupling with pyrrolidin-2-one | Condensation or nucleophilic substitution to form pyrrolidinone ring | Use of mild bases, solvents like THF or ethanol | Optimized for scale |

| Deprotection/hydrogenation | Removal of protecting groups via catalytic hydrogenation | Pd/C catalyst, ethanol solvent, mild pressure | 80–90% yield |

Research Findings and Practical Notes

- The preparation of 3-amino-5-methylpyrazole is well-documented with scalable, high-yield methods suitable for industrial synthesis.

- The stepwise functionalization and coupling to form the pyrrolidin-2-one derivative require careful control of reaction conditions to avoid side reactions and ensure regioselectivity.

- Avoidance of highly toxic reagents and environmentally harmful solvents is a priority in modern synthetic protocols.

- The use of water-removing techniques and precipitation of inorganic salts improves product purity and simplifies workup.

- Hydrogenation steps for deprotection are effective and commonly used in the final stages of synthesis.

Chemical Reactions Analysis

Types of Reactions

3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Pyrazoline derivatives.

Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one has several scientific research applications:

Medicinal Chemistry: It is used as a scaffold for the development of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The pyrazole ring can interact with various biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

a. 4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-2-one

Molecular Formula : C₈H₁₁N₃O

Key Differences :

- Lacks the 3-amino and 5-methyl substituents.

- Simpler structure with reduced hydrogen-bonding capacity.

Implications :

b. 3-Amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one

Molecular Formula : C₉H₁₀N₄O

Key Differences :

- Pyridin-2-one (6-membered aromatic lactam) core vs. pyrrolidin-2-one.

- Conjugated double bonds in pyridinone enhance planarity and electronic delocalization. Implications:

- Potential differences in solubility and binding affinity due to aromaticity and ring size .

Functional Group Analogues

a. 3-Amino-5-methyl-1-(β-D-ribofuranosyl)pyrrolidin-2-one

Key Differences :

- 1-(β-D-ribofuranosyl) substituent replaces the pyrazole group. Implications:

- Designed for antiviral activity (e.g., nucleoside analogues). Ribose moiety enhances solubility but introduces metabolic instability .

b. 5-Methyl-4-nitro-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one

Key Differences :

- Nitro groups and phenyl substituents instead of amino and methyl groups. Implications:

Physical and Spectral Properties

Notes:

Biological Activity

3-Amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity in various biological contexts.

The molecular formula of this compound is with a molecular weight of approximately 206.25 g/mol. It features a pyrrolidine ring substituted with both a pyrazole moiety and an amino group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 206.25 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The final product can be obtained through cyclization reactions, where the pyrazole ring is formed concurrently with the introduction of the amino group.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to this compound. For instance, derivatives with similar structures have been tested against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF7 (breast cancer).

In vitro assays demonstrated that certain derivatives exhibited significant cytotoxicity, reducing cell viability by up to 66% compared to untreated controls. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, suggesting that these compounds may disrupt normal cell division processes.

Antimicrobial Activity

Additionally, compounds within this chemical class have shown promising antimicrobial activity against multidrug-resistant strains of bacteria. Studies indicate that some derivatives effectively inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.

The presence of the pyrazole moiety is believed to enhance membrane permeability, allowing for better interaction with bacterial targets.

Enzyme Inhibition

Research has also focused on the enzyme inhibitory potential of this compound. For example, it has been evaluated as an inhibitor of specific kinases involved in inflammatory pathways. The IC50 values for these interactions ranged from 50 nM to several micromolar concentrations, indicating moderate potency.

Case Studies

Case Study 1: Anticancer Efficacy

A study published in MDPI examined a series of pyrazole derivatives similar to this compound for their anticancer activity. The results showed that compounds with a free amino group demonstrated significantly enhanced activity against A549 cells compared to those lacking this feature .

Case Study 2: Antimicrobial Resistance

Another investigation assessed the antimicrobial efficacy of pyrazole-based compounds against resistant strains of Staphylococcus aureus. The study found that certain derivatives not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics, suggesting potential applications in overcoming antibiotic resistance .

Q & A

Basic: How can researchers optimize the synthesis of 3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one to achieve high yields and purity?

Methodological Answer:

Synthetic optimization involves stepwise ring formation and coupling reactions. For example, pyrazole rings can be synthesized via cyclocondensation of hydrazines with diketones, followed by attachment to the pyrrolidinone core under basic or catalytic conditions. Temperature control (e.g., reflux in ethanol or toluene) and solvent selection (polar aprotic solvents for nucleophilic substitution) are critical. Reaction progress should be monitored using thin-layer chromatography (TLC), and intermediates purified via recrystallization (e.g., DMF-EtOH mixtures). Yield improvements may require catalyst screening (e.g., trifluoroacetic acid for cyclization) .

Basic: What analytical techniques are recommended for characterizing this compound and confirming its structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify regiochemistry and substitution patterns, particularly for distinguishing pyrazole and pyrrolidinone protons .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) to assess purity (>95%) and detect byproducts .

- Mass Spectrometry (MS): High-resolution MS (HRMS) or ESI-MS confirms molecular weight and fragmentation patterns .

Advanced: How can researchers evaluate the biological activity of this compound in enzyme inhibition assays?

Methodological Answer:

- Kinetic Assays: Use fluorogenic or chromogenic substrates in dose-response experiments (e.g., 0.1–100 µM compound concentration) to determine IC values for target enzymes (e.g., kinases, proteases). Include positive controls (e.g., staurosporine for kinases) .

- Cellular Assays: Test cytotoxicity in HEK293 or HeLa cells via MTT assays. Pair with Western blotting to assess downstream signaling modulation .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Methodological Answer:

- Analog Synthesis: Systematically modify substituents (e.g., methyl groups on pyrazole, amino groups on pyrrolidinone) using parallel synthesis or combinatorial chemistry .

- Molecular Docking: Perform in silico docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities to target proteins (e.g., kinase ATP-binding pockets). Validate with mutagenesis studies .

Advanced: How can computational modeling aid in understanding the compound’s reactivity and stability?

Methodological Answer:

- Density Functional Theory (DFT): Calculate thermodynamic stability of tautomers or conformers using Gaussian09 at the B3LYP/6-31G* level. Predict reactive sites (e.g., nucleophilic amino groups) .

- Molecular Dynamics (MD): Simulate solvation effects (water, DMSO) to assess aggregation propensity or membrane permeability .

Data Contradiction: How should researchers resolve discrepancies in reported synthetic yields or purity metrics?

Methodological Answer:

- Reproducibility Checks: Standardize reaction conditions (solvent volume, inert atmosphere) and validate analytical methods (e.g., inter-laboratory HPLC calibration) .

- Byproduct Analysis: Use LC-MS to identify impurities (e.g., unreacted intermediates) and optimize purification steps (e.g., column chromatography vs. recrystallization) .

Advanced: What methodologies are suitable for separating enantiomers or diastereomers of this compound?

Methodological Answer:

- Chiral HPLC: Use Chiracel OD-H columns with hexane/isopropanol mobile phases. Optimize flow rate and temperature for baseline separation .

- Crystallization: Employ chiral resolving agents (e.g., tartaric acid derivatives) for diastereomeric salt formation .

Basic: How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies: Incubate the compound in buffers (pH 1–12) at 40–80°C for 24–72 hours. Monitor degradation via HPLC and identify products using MS .

- Long-Term Stability: Store samples at -20°C, 4°C, and 25°C with desiccants. Perform periodic assays (NMR, HPLC) over 6–12 months .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.